molecular formula C19H22N2O3 B5787086 N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE

N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B5787086
M. Wt: 326.4 g/mol
InChI Key: RUWRTCBKLYDMOR-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is an organic compound with a complex structure, characterized by the presence of methoxyphenyl and methylpropanamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the reaction of 4-methoxybenzylamine with 3-(2-methylpropanamido)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems to precisely control reaction parameters, such as temperature and flow rate, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the amide linkage contributes to its stability and potential for forming hydrogen bonds with biological targets .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-6-4-5-15(11-16)19(23)20-12-14-7-9-17(24-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRTCBKLYDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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